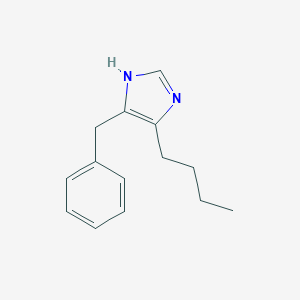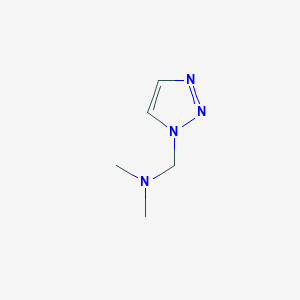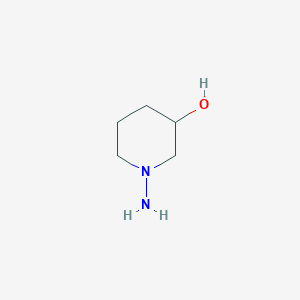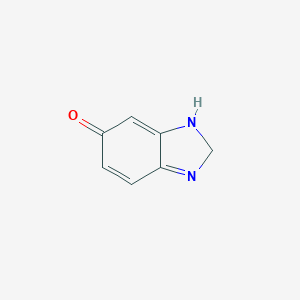
Butanedioate;hydron
Vue d'ensemble
Description
Butanedioate;hydron, also known as succinate, is a dicarboxylic acid that plays a crucial role in the tricarboxylic acid cycle (TCA cycle) or the Krebs cycle, which is responsible for the production of ATP, the energy currency of the cell. Succinate is also involved in other metabolic pathways, including the electron transport chain and gluconeogenesis. Due to its vital role in energy metabolism, succinate has been the subject of extensive scientific research.
Applications De Recherche Scientifique
1. Engineering Microorganisms for Butanediol Production
Butanediols, including 1,3-butanediol and 2,3-butanediol, are key intermediates in synthesizing polymers, specialty chemicals, and various industrial compounds. Research has focused on engineering microorganisms like Cupriavidus necator H16 and Klebsiella pneumoniae for the biosynthesis of these compounds. For instance, C. necator H16 has been modified for the autotrophic production of (R)-1,3-butanediol (1,3-BDO) from CO2, showcasing a sustainable approach for producing value-added products like (R)-1,3-BDO using bacterial hosts (Gascoyne et al., 2021). Similarly, K. pneumoniae has been used for fermenting Jerusalem artichoke tubers to produce 2,3-butanediol, demonstrating an efficient and cost-effective process (Sun et al., 2009).
2. Microbial Production and Strain Engineering
The microbial production of butanediols has been a subject of extensive research, with various strategies employed for strain improvement and process development. These strategies include the engineering of Escherichia coli and Saccharomyces cerevisiae for direct production of 1,4-butanediol (BDO) and 2,3-butanediol, respectively. Such developments involve enhancing the anaerobic operation of metabolic cycles and introducing heterologous pathways for butanediol biosynthesis (Yim et al., 2011); (Kim & Hahn, 2015).
3. Utilization in Synthesis of Chemicals and Biomaterials
Butanedioate derivatives have been utilized in the synthesis of various chemicals and biomaterials. For instance, research on (2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]butanedioic acid esters has contributed to the understanding of their structure and biological activity, which is pivotal in pharmaceutical and material science applications (Mukovoz et al., 2019). Moreover, butanediols are key in producing polymers like poly(butanediol succinate), used in biomaterials due to their biocompatibility and biodegradability (Yunjun, 2007).
Propriétés
IUPAC Name |
butanedioate;hydron | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C(CC(=O)[O-])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanedioate;hydron | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)







![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)


![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)
